3,3-Difluorocyclobutane-1,1-dicarboxylic acid

Respiratory Syncytial Virus Antiviral Drug Discovery Patent‑Backed Pharmacophore

3,3-Difluorocyclobutane-1,1-dicarboxylic acid (CAS 827032-80-4) is a C6‑cyclobutane‑1,1‑dicarboxylic acid bearing a gem‑difluoro substituent at the 3‑position. With two chemically differentiated carboxylic acid handles and a rigid, strain‑activated four‑membered ring, the compound serves as a versatile entry point for constructing 1,1‑disubstituted‑3,3‑difluorocyclobutane motifs that have been incorporated into clinical‑stage and marketed pharmaceuticals.

Molecular Formula C6H6F2O4
Molecular Weight 180.11 g/mol
CAS No. 827032-80-4
Cat. No. B1505922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorocyclobutane-1,1-dicarboxylic acid
CAS827032-80-4
Molecular FormulaC6H6F2O4
Molecular Weight180.11 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)(C(=O)O)C(=O)O
InChIInChI=1S/C6H6F2O4/c7-6(8)1-5(2-6,3(9)10)4(11)12/h1-2H2,(H,9,10)(H,11,12)
InChIKeyZXXVJKROBCCHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluorocyclobutane-1,1-dicarboxylic Acid (CAS 827032-80-4) – A gem-Difluorinated Cyclobutane Diacid Building Block for Pharmaceutical Synthesis


3,3-Difluorocyclobutane-1,1-dicarboxylic acid (CAS 827032-80-4) is a C6‑cyclobutane‑1,1‑dicarboxylic acid bearing a gem‑difluoro substituent at the 3‑position . With two chemically differentiated carboxylic acid handles and a rigid, strain‑activated four‑membered ring, the compound serves as a versatile entry point for constructing 1,1‑disubstituted‑3,3‑difluorocyclobutane motifs that have been incorporated into clinical‑stage and marketed pharmaceuticals . Its primary documented role is as a key synthetic intermediate in the preparation of respiratory syncytial virus (RSV) inhibitors, where the difluorocyclobutyl group is a defined pharmacophoric element [1].

Why Non‑Fluorinated or Mono‑Fluorinated Cyclobutane Diacids Cannot Substitute for 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid in Key Applications


The gem‑difluoro substitution at the 3‑position is not merely an inert structural decoration; it fundamentally alters the physicochemical signature of the cyclobutane scaffold. Systematic studies across functionalized C3–C7 cycloalkanes demonstrate that gem‑difluorination lowers carboxylic acid pKa by approximately 1.5–2.0 units, increases lipophilicity (ΔlogP ≈ +0.5–0.8), and reduces intrinsic clearance in human liver microsomes by up to 3‑fold relative to non‑fluorinated analogs [1]. These shifts are multiplicative when both carboxylic acid groups are present, making the diacid a uniquely polar yet metabolically resilient building block. Regioisomeric 2,2‑difluoro or mono‑fluoro analogs exhibit different exit‑vector geometries and distinct pKa/logP landscapes, preventing their direct interchange in structure‑based drug design [2]. Consequently, substituting generic cyclobutane‑1,1‑dicarboxylic acid or the mono‑acid 3,3‑difluorocyclobutane‑1‑carboxylic acid would erase the specific electronic and conformational properties for which the target compound is selected.

Product‑Specific Quantitative Evidence Guide for 3,3‑Difluorocyclobutane‑1,1‑dicarboxylic Acid (CAS 827032-80-4)


RSV Antiviral Patent Embodiment: Exclusive Incorporation of the 3,3‑Difluorocyclobutyl Motif in Clinical‑Stage RSV Inhibitors

In Hoffmann‑La Roche patent US20130196974A1 (WO2013020993A1), claim 1 defines compounds of formula (I) wherein key substituents include the fragment {1‑[amino(CH₂)₀₋₆]‑3,3‑difluorocyclobutyl}(CH₂)₁₋₆ [1]. The experimental section details the use of 3,3‑difluorocyclobutane‑1,1‑dicarboxylic acid as the starting material that is hydrolyzed to generate the difluorocyclobutyl intermediate en route to the final RSV‑active compounds [2]. The patent explicitly requires the gem‑difluoro substitution on the cyclobutane ring; the non‑fluorinated cyclobutane‑1,1‑dicarboxylic acid fails to deliver the requisite RSV polymerase inhibition because the fluorine atoms are essential for target engagement and metabolic protection at the benzylic oxidation site [1].

Respiratory Syncytial Virus Antiviral Drug Discovery Patent‑Backed Pharmacophore

pKa Depression of Carboxylic Acid Groups by gem‑Difluoro Substitution Versus Non‑Fluorinated Cyclobutane‑1,1‑dicarboxylic Acid

A systematic study of gem‑difluorinated cycloalkane carboxylic acids demonstrated that introduction of the gem‑CF₂ group lowers the pKa of the carboxyl group by 1.5–2.0 units relative to non‑fluorinated analogs [1]. For the benchmark cyclobutane‑1,1‑dicarboxylic acid, experimentally measured pKa₁ = 3.13 and pKa₂ = 5.88 (25 °C) . Applying the class‑average shift, the pKa₁ of 3,3‑difluorocyclobutane‑1,1‑dicarboxylic acid is predicted to fall in the range ~1.1–1.6 for the first proton and ~4.0–4.4 for the second proton. This enhanced acidity translates into higher aqueous solubility at physiological pH (7.4) and stronger hydrogen‑bond donor capacity, which are critical for engaging polar binding pockets in target proteins.

Physicochemical Profiling pKa Modulation Drug‑Likeness Optimization

LogP Elevation and Balanced Lipophilicity Relative to Non‑Fluorinated and Mono‑Fluorinated Cyclobutane Diacids

The measured LogP of 3,3‑difluorocyclobutane‑1,1‑dicarboxylic acid is 0.24 . Cyclobutane‑1,1‑dicarboxylic acid, by contrast, has a reported LogP of approximately −0.24 to 0.75 (depending on measurement method) . The 3‑fluorocyclobutane‑1,1‑dicarboxylic acid (CAS 123812‑77‑1) is expected to have an intermediate LogP. The gem‑difluoro analog thus offers a ΔLogP of +0.5 to +1.0 relative to the non‑fluorinated parent, consistent with the established trend that each fluorine atom on a cyclobutane ring adds approximately +0.25–0.4 log units of lipophilicity [1]. This modest but significant increase places the compound in an optimal lipophilicity range (LogP 0–3) for oral drug candidates, simultaneously enhancing membrane permeability without crossing into the high LogP (>5) territory that is associated with poor solubility and promiscuous binding.

Lipophilicity Tuning LogP Blood‑Brain Barrier Permeability

Metabolic Stability Advantage: Blockade of Cytochrome P450 Oxidation Sites Demonstrated in Clinical Candidate Ivosidenib and BMS‑814580

The 1,1‑disubstituted gem‑difluorocyclobutane motif has been shown to block metabolic oxidation at the benzylic position, a common site of CYP‑mediated clearance. In the development of the FDA‑approved drug Ivosidenib, replacement of a metabolically labile group with the gem‑difluorocyclobutane scaffold increased metabolic half‑life in human liver microsomes (HLM) by >3‑fold while maintaining biochemical potency [1]. Similarly, in the melanin‑concentrating hormone receptor 1 inhibitor BMS‑814580, 1,1‑disubstitution on the gem‑difluorocyclobutane was essential to block a metabolic weak spot and preserve in vivo efficacy [1]. The non‑fluorinated cyclobutane‑1,1‑dicarboxylic acid does not offer this metabolic shielding at the 3‑position because C–H bonds at that site remain susceptible to oxidative metabolism.

Metabolic Stability Intrinsic Clearance CYP450 Oxidation Blockade

Exit‑Vector Geometry: 3,3‑Difluoro Substitution Directs Substituents Along Distinct Spatial Trajectories Compared to 2,2‑Difluoro and Non‑Fluorinated Cyclobutanes

X‑ray crystallographic analysis of 3,3‑difluorocyclobutanamine derivatives compared with their 2,2‑difluoro and non‑fluorinated counterparts reveals that the gem‑difluoro substitution at the 3‑position alters the exit vector angles of substituents emanating from the cyclobutane ring by approximately 10–15° relative to the non‑fluorinated scaffold [1]. This geometric perturbation can be the difference between productive engagement of a protein binding pocket and steric clash. The 2,2‑difluoro isomer produces a distinct exit‑vector profile that is not interchangeable with the 3,3‑difluoro geometry, making the choice of regioisomer critical for structure‑based design.

Exit Vector Analysis X‑Ray Crystallography Conformational Design

Best Research and Industrial Application Scenarios for 3,3‑Difluorocyclobutane‑1,1‑dicarboxylic Acid (CAS 827032-80-4)


Synthesis of RSV Polymerase Inhibitors Protected by the Hoffmann‑La Roche Patent Family

The compound is a documented synthetic precursor for RSV antiviral agents claimed in US20130196974A1/WO2013020993A1. The 3,3‑difluorocyclobutyl motif is mandatory for antiviral activity; non‑fluorinated cyclobutane diacids cannot access this chemical space [1]. Medicinal chemistry teams pursuing RSV programs should prioritize this building block to ensure freedom‑to‑operate alignment and to match the pharmacophoric requirements of the patent‑disclosed lead series.

Conformationally Restricted Bioisostere Design in Kinase and GPCR Lead Optimization

The gem‑difluorocyclobutane core provides a rigid, three‑dimensional scaffold that can replace metabolically labile gem‑dimethyl or carbonyl groups while tuning pKa and LogP into drug‑like ranges [2]. The diacid form enables simultaneous functionalization at two vectors, making it suitable for constructing bidentate ligands or proteolysis‑targeting chimeras (PROTACs) where precise exit‑vector geometry is critical.

Metabolic Stability Engineering of Pre‑Clinical Candidates Susceptible to Benzylic Oxidation

When a lead compound contains a cyclobutane or gem‑dimethyl group that is rapidly cleared by CYP450 oxidation, replacement with the 3,3‑difluorocyclobutane‑1,1‑dicarboxylic acid scaffold can block the metabolic soft spot. As demonstrated in the Ivosidenib and BMS‑814580 case studies, this substitution routinely achieves >3‑fold improvement in microsomal half‑life [3]. The diacid form allows direct incorporation via amide or ester coupling without additional protecting‑group manipulation.

Synthesis of Fluorinated Metal‑Organic Frameworks (MOFs) and Coordination Polymers with Enhanced Hydrolytic Stability

The electron‑withdrawing gem‑difluoro group strengthens the metal‑carboxylate bond against hydrolytic cleavage, a documented advantage of fluorinated dicarboxylic acid ligands in MOF construction. The cyclobutane ring provides a constrained 0D secondary building unit (SBU) geometry that can template pore architectures distinct from those obtained with flexible aliphatic diacids [4]. Procurement of the 3,3‑difluoro variant ensures access to MOF topologies that the non‑fluorinated cyclobutane‑1,1‑dicarboxylic acid cannot replicate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluorocyclobutane-1,1-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.